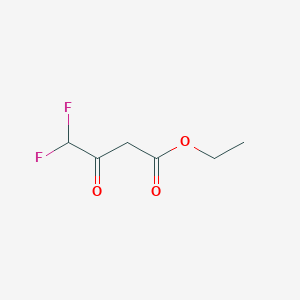

ethyl 4,4-difluoro-3-oxobutanoate

Beschreibung

The exact mass of the compound Ethyl 4,4-difluoroacetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDPWKVOPADMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059851 | |

| Record name | Ethyl 4,4-difluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352-24-9 | |

| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4,4-difluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4-difluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-difluoro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 4,4-difluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4-difluoro-3-oxobutanoate (CAS No. 352-24-9) is a fluorinated β-keto ester of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including the difluoromethyl group, impart desirable properties to larger molecules, such as enhanced metabolic stability and bioavailability. This technical guide provides a detailed overview of the physicochemical properties of this compound, its synthesis, and relevant experimental protocols. Due to the limited availability of public experimental spectroscopic data, predicted spectral analyses are provided based on established principles and data from analogous compounds.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈F₂O₃ | [1][2][3] |

| Molecular Weight | 166.12 g/mol | [1][2][4] |

| Appearance | Colorless to pale yellow transparent liquid | [3] |

| Boiling Point | 170.1 °C (at 760 mmHg) | [4] |

| Melting Point | -46 °C | [5] |

| Density | 1.191 g/cm³[4] | [4] |

| Refractive Index (n₂₀/D) | 1.409 | [6] |

| Flash Point | 55.7 °C | [4] |

| Vapor Pressure | 1.49 mmHg (at 25 °C) | [4] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; insoluble in water.[7] | [7] |

Synthesis of this compound

This compound is typically synthesized via a Claisen condensation reaction. Below are two common protocols.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the condensation of an ethyl difluoroacetate (B1230586) source with ethyl acetate (B1210297), followed by an acidic workup.

Experimental Protocols

Method 1:

This protocol involves the use of a 20% sodium ethoxide solution in ethanol.

-

Reaction Setup: To a reactor, add 200 mL of anhydrous ethanol and 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol at 25 °C.[4]

-

Cooling: Cool the reaction mixture to 5-10 °C.[4]

-

Addition of Reactants: A mixture of 105.6 g (1.2 mol) of ethyl acetate and 124 g (1.0 mol) of ethyl difluoroacetate is added dropwise while maintaining the temperature between 10-20 °C.[4]

-

Reaction: After the addition is complete, the temperature is raised to 60 °C and the reaction is allowed to proceed for 2 hours.[4]

-

Cooling: The reaction mixture is then cooled to 10-15 °C.[4]

-

Acidification: 166.6 g (1.7 mol) of concentrated sulfuric acid is added dropwise, maintaining the temperature at 20-30 °C.[4]

-

Stirring: The reaction is stirred at 30 °C for 2.5 hours, resulting in a turbid solution with a sodium sulfate (B86663) precipitate.[4]

-

Purification: The sodium sulfate precipitate is removed by filtration, and the filter cake is washed with ethyl acetate.[4] The filtrate is then subjected to vacuum distillation to yield the final product.[4]

Method 2:

This method utilizes solid sodium ethoxide.

-

Initial Charge: 45.9 g (0.53 mol) of ethyl acetate is charged into a reaction vessel at 25 °C, followed by the addition of 14.96 g (0.22 mol) of sodium ethoxide (98%) with stirring.[8]

-

Cooling: The resulting suspension is cooled to 5 °C.[8]

-

Addition of Reactant: 24.9 g (0.2 mol) of ethyl difluoroacetate (99.88%) is added at a rate that maintains the internal temperature between 10 and 25 °C over 2 hours.[8]

-

Heating: The reaction mixture is then heated to 65 °C and stirred at this temperature for an additional 2 hours, after which it is cooled to 20 °C.[8]

-

Acidification: 20.4 g (0.2 mol) of sulfuric acid (98%) is added to the solution over 20 minutes, maintaining the temperature between 20 and 25 °C, which leads to the formation of a thick suspension.[8]

-

Purification: The precipitated sodium hydrogensulfate is filtered off, and the solid is washed with ethyl acetate.[8] The filtrate contains the desired product.[8]

Spectroscopic Data (Predicted)

Due to the keto-enol tautomerism inherent in β-keto esters, the spectroscopic data will reflect a mixture of both forms. The equilibrium between the keto and enol forms is influenced by the solvent and temperature.

Keto-Enol Tautomerism

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the keto and enol tautomers.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Keto: -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 | Ethyl ester methyl protons. |

| Keto: -CH₂- | ~3.6 | Singlet | - | Methylene (B1212753) protons between the carbonyl groups. |

| Keto: -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 | Ethyl ester methylene protons. |

| Keto: -CHF₂ | ~6.1 | Triplet | ~54 | Difluoromethyl proton. |

| Enol: -OCH₂CH₃ | ~1.2 | Triplet | ~7.1 | Ethyl ester methyl protons. |

| Enol: -OCH₂CH₃ | ~4.1 | Quartet | ~7.1 | Ethyl ester methylene protons. |

| Enol: =CH- | ~5.3 | Singlet | - | Vinylic proton. |

| Enol: -OH | ~12.5 | Broad Singlet | - | Enolic hydroxyl proton, can be broad and its position is solvent-dependent. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will also display signals for both tautomers.

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Keto: -OCH₂CH₃ | ~14 | |

| Keto: -CH₂- | ~48 | |

| Keto: -OCH₂CH₃ | ~62 | |

| Keto: -CHF₂ | ~112 (t, J ≈ 240 Hz) | The carbon is split into a triplet by the two fluorine atoms. |

| Keto: C=O (Ester) | ~165 | |

| Keto: C=O (Ketone) | ~195 (t, J ≈ 30 Hz) | The carbonyl carbon is split into a triplet by the two fluorine atoms on the adjacent carbon. |

| Enol: -OCH₂CH₃ | ~14 | |

| Enol: -OCH₂CH₃ | ~61 | |

| Enol: =C- | ~90 | |

| Enol: =C-OH | ~170 | |

| Enol: C=O (Ester) | ~175 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in both tautomers.

| Wavenumber (cm⁻¹) | Functional Group | Tautomer |

| ~3400 (broad) | O-H stretch | Enol |

| ~2980 | C-H stretch (aliphatic) | Keto & Enol |

| ~1745 | C=O stretch (ester) | Keto |

| ~1720 | C=O stretch (ketone) | Keto |

| ~1650 | C=C stretch | Enol |

| ~1610 | C=O stretch (conjugated ester) | Enol |

| ~1100-1300 | C-F stretch | Keto & Enol |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 166 | [M]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ |

| 51 | [CHF₂]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols for Physicochemical Properties

The following are general protocols for the determination of key physicochemical properties.

Workflow for Property Determination

Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube: Place a capillary tube, sealed at one end, open-end down into the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

Density Measurement (Pycnometer Method)

-

Weighing the Pycnometer: Accurately weigh a clean and dry pycnometer.

-

Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Thermostatting: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Weighing Again: Remove the pycnometer, wipe it dry, and weigh it accurately.

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

-

Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to reach the temperature of the instrument.

-

Reading: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Applications

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4] The presence of the difluoromethyl group can significantly enhance the biological activity and metabolic stability of the final products.[4] It is a key building block for several commercial fungicides and is used in the development of anti-inflammatory and analgesic drugs.[2][4]

Conclusion

This compound is a versatile fluorinated building block with important applications in medicinal chemistry and agrochemical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, and handling. The provided experimental protocols offer a starting point for the determination of its key physical parameters. Further research to obtain and publish experimental spectroscopic data would be highly beneficial to the scientific community.

References

- 1. Ethyl 4,4-difluoroacetoacetate | SIELC Technologies [sielc.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 4. zhishangchemical.com [zhishangchemical.com]

- 5. This compound | 352-24-9 [chemicalbook.com]

- 6. Ethyl 4,4-difluoroacetoacetate 96 mixture of tautomers 352-24-9 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 4,4-difluoro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of ethyl 4,4-difluoro-3-oxobutanoate, a key fluorinated building block in modern synthetic chemistry. The document details the equilibrium between its tautomeric forms, methods for its characterization, relevant experimental protocols, and its significance in synthetic applications, particularly in the fields of pharmaceuticals and agrochemicals.

Introduction: The Significance of this compound

This compound (CAS 352-24-9) is a difluorinated β-ketoester of significant interest in medicinal and agricultural chemistry. The incorporation of a difluoromethyl (CHF₂) group into organic molecules can profoundly enhance their physiological activity by modulating properties such as metabolic stability, lipophilicity, and bioavailability.[1] This compound serves as a versatile intermediate for synthesizing a range of complex molecules, including next-generation pesticides and active pharmaceutical ingredients (APIs) for anti-inflammatory and antiviral drugs.

A fundamental chemical property of this compound is its existence as an equilibrium mixture of two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is critical as it dictates the compound's reactivity and must be understood for its effective use in synthesis.[2]

The Keto-Enol Equilibrium

Tautomers are constitutional isomers that rapidly interconvert, and for β-ketoesters, this equilibrium involves the migration of a proton from the α-carbon to the keto oxygen, with a corresponding shift of the π-electrons.[2] The interconversion is typically slow on the NMR timescale, allowing for the distinct observation and quantification of both species.[3]

Several factors influence the position of this equilibrium:

-

Solvent Polarity: Polar solvents can form hydrogen bonds with the keto tautomer, stabilizing it and shifting the equilibrium in its favor. In contrast, non-polar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond, forming a pseudo-six-membered ring.[4]

-

Temperature: An increase in temperature generally favors the keto form, as the intramolecular hydrogen bond of the enol is entropically disfavored.[5]

-

Substitution: The presence of the two electron-withdrawing fluorine atoms on the terminal carbon increases the acidity of the α-hydrogens (the CH₂ group), which generally favors a higher proportion of the enol form compared to its non-fluorinated analog, ethyl acetoacetate.[6]

Spectroscopic Analysis and Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used to identify and quantify the keto and enol tautomers.

3.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is the most direct method for quantifying the tautomeric ratio. This is achieved by comparing the integration of signals unique to each form, such as the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.[7]

| Tautomer | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Feature |

| Keto | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | Ethyl group methyl |

| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | Ethyl group methylene | |

| -CO-CH₂-CO- | ~3.7 | Triplet (t, JHF) | α-Methylene protons , coupled to fluorine | |

| -CO-CHF₂ | ~6.1 | Triplet (t, JHF) | Terminal difluoromethyl proton | |

| Enol | -O-CH₂-CH₃ | ~1.3 | Triplet (t) | Ethyl group methyl |

| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | Ethyl group methylene | |

| =CH- | ~5.5 | Doublet of Triplets (dt) | Vinylic proton , coupled to -OH and -CHF₂ | |

| -CHF₂ | ~5.9 | Triplet (t, JHF) | Terminal difluoromethyl proton | |

| =C-OH | ~12.5 | Broad Singlet (br s) | Enolic hydroxyl , deshielded by H-bonding |

Table 1: Predicted ¹H NMR chemical shifts for the tautomers of this compound in CDCl₃. Predictions are based on analogous structures and known substituent effects.[1][3]

3.2. Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides further structural confirmation, with distinct chemical shifts for the carbonyl and vinylic carbons of the two tautomers.[8]

| Tautomer | Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key Feature |

| Keto | C =O (Ketone) | ~195 (t, JCF) | Ketone carbonyl, coupled to fluorine |

| C =O (Ester) | ~166 | Ester carbonyl | |

| -C H₂- | ~48 | α-Methylene carbon | |

| -C HF₂ | ~112 (t, JCF) | Difluoromethyl carbon | |

| Enol | =C -OH | ~175 (t, JCF) | Enolic carbon bonded to oxygen |

| C =O (Ester) | ~168 | Ester carbonyl | |

| =C H- | ~90 | Vinylic carbon | |

| -C HF₂ | ~110 (t, JCF) | Difluoromethyl carbon |

Table 2: Predicted ¹³C NMR chemical shifts. The large carbon-fluorine coupling constants (JCF) are characteristic features.[8][9]

3.3. Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the tautomers based on their characteristic vibrational frequencies. The keto form will exhibit two distinct carbonyl stretching bands, while the enol form shows a conjugated carbonyl stretch and a broad -OH stretch.

| Tautomer | Functional Group | Expected Wavenumber (cm⁻¹) |

| Keto | C=O (Ketone) | ~1740 |

| C=O (Ester) | ~1720 | |

| Enol | C=O (Ester, conjugated) | ~1660 |

| C=C | ~1610 | |

| O-H (intramolecular H-bond) | 3200-2500 (broad) |

Table 3: Characteristic IR absorption frequencies for keto and enol forms.

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium constant (Keq = [Enol]/[Keto]) is highly dependent on the solvent. While specific experimental data for this compound is not widely published, the expected trend can be predicted based on extensive studies of similar β-ketoesters.[4][10] The electron-withdrawing difluoro group is expected to increase the proportion of the enol form relative to non-fluorinated analogs across all solvents.

| Solvent | Solvent Type | Predicted Major Tautomer | Predicted % Enol (Approx.) | Rationale |

| Hexane | Non-polar, Aprotic | Enol | > 80% | Intramolecular H-bonding of enol is highly favored. |

| Carbon Tetrachloride (CCl₄) | Non-polar, Aprotic | Enol | 60 - 75% | Similar to hexane, favors the less polar enol form. |

| Chloroform (CDCl₃) | Weakly Polar, Aprotic | Enol | 40 - 55% | Moderate polarity begins to stabilize the keto form. |

| Acetone | Polar, Aprotic | Keto | 20 - 35% | Polar solvent stabilizes the more polar keto tautomer. |

| Acetonitrile | Polar, Aprotic | Keto | 15 - 30% | Dipole-dipole interactions favor the keto form. |

| DMSO | Polar, Aprotic | Keto | 10 - 25% | Strong H-bond acceptor, but favors the more polar keto. |

| Methanol | Polar, Protic | Keto | < 15% | Competes for H-bonds, disrupting enol's internal H-bond. |

| Water (D₂O) | Highly Polar, Protic | Keto | < 5% | Strong H-bonding with keto form dominates. |

Table 4: Predicted solvent effects on the keto-enol equilibrium of this compound.

Experimental Protocols

5.1. Synthesis via Claisen Condensation

This compound is typically synthesized via a Claisen condensation between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297), using a strong base such as sodium ethoxide.[11]

Detailed Protocol:

-

A suitable reactor is charged with ethyl acetate (2.5-3 equivalents) and sodium ethoxide (1.1 equivalents).[11]

-

The resulting suspension is stirred and cooled to approximately 5°C.[11]

-

Ethyl difluoroacetate (1.0 equivalent) is added dropwise, ensuring the internal temperature is maintained between 10°C and 25°C.[11]

-

After the addition is complete, the reaction mixture is heated to 65°C and held for 2 hours to drive the condensation to completion.[11]

-

The mixture is then cooled to 20°C.

-

Concentrated sulfuric acid is carefully added to neutralize the base and quench the reaction, forming a thick precipitate of sodium sulfate/bisulfate.[11]

-

The solid salt is removed by filtration and washed with ethyl acetate.

-

The combined filtrates are subjected to vacuum distillation to isolate the pure this compound product.[11]

5.2. Protocol for ¹H NMR Analysis of Tautomeric Content

-

Sample Preparation: Accurately prepare solutions of this compound (e.g., 5-10% by weight) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆).

-

Instrument Setup: Use a high-resolution NMR spectrometer (400 MHz or higher). Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

Data Acquisition: Acquire a standard proton NMR spectrum for each sample at a constant temperature (e.g., 298 K). A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.

-

Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

-

Quantification:

-

Identify the distinct signals for the keto (-CH₂-) and enol (=CH-) forms.

-

Carefully integrate these signals.

-

Calculate the percentage of each tautomer using the formula: % Enol = [Integral(enol, =CH) / (Integral(enol, =CH) + (Integral(keto, -CH₂) / 2))] * 100 (The keto integral is divided by 2 to normalize for the two protons).[7]

-

Calculate the equilibrium constant: Keq = (% Enol / % Keto).

-

Applications in Synthesis and Drug Development

The dual reactivity arising from the keto-enol tautomerism makes this compound a powerful synthetic tool. The enol or its corresponding enolate is a soft nucleophile at the α-carbon, enabling a variety of C-C bond-forming reactions.

This reactivity is exploited in the synthesis of heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals. The difluoromethyl group remains intact during these transformations, imparting its beneficial properties to the final product. The ability to control the keto-enol equilibrium through solvent and reaction conditions allows chemists to favor the reactive enol/enolate species when required for a specific synthetic step.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Difluoromethyl Group: A Strategic Bioisostere for Enhanced Pharmaceutical Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a versatile tool for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules. This technical guide provides a comprehensive overview of the role of the CF2H group in pharmaceutical activity, detailing its impact on molecular properties, methodologies for its introduction, and its successful application in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of the Difluoromethyl Group

The difluoromethyl group imparts a unique combination of properties that are highly attractive for drug design. Its ability to act as a "lipophilic hydrogen bond donor" distinguishes it from other functional groups and their fluorinated counterparts.[1][2]

Hydrogen Bonding Capacity

The two highly electronegative fluorine atoms polarize the C-H bond of the CF2H group, enabling it to act as a weak hydrogen bond donor.[3][4] This characteristic allows the CF2H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups, and in some contexts, amine (-NH2) groups.[5][6] The hydrogen bond donating ability of the CF2H group is context-dependent and influenced by the electronic nature of the attached functional group.[7][8]

Lipophilicity and Electronic Effects

The impact of the CF2H group on lipophilicity (logP) is nuanced. While generally considered a lipophilicity-enhancing moiety, the magnitude of this effect is less pronounced than that of the trifluoromethyl (-CF3) group.[8][9] The change in lipophilicity upon replacing a methyl (-CH3) group with a CF2H group can vary depending on the molecular scaffold and the electronic environment.[10][11] The CF2H group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms, which can significantly influence the pKa of nearby acidic or basic centers.[3]

Bioisosterism

The CF2H group is widely regarded as a metabolically stable bioisostere of the hydroxyl and thiol groups.[11][12] This bioisosteric replacement can maintain or improve binding affinity to biological targets while enhancing metabolic stability and modulating pharmacokinetic properties.[6]

Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and its Bioisosteres

| Property | -CH3 | -OH | -SH | -CF2H |

| Hydrogen Bond Donor Strength (Acidity, A value) | ~0 | ~0.3-0.4 | ~0.1-0.2 | 0.035 - 0.165[7][8] |

| Typical ΔlogP (vs. -H) | +0.5 | -0.7 | +0.4 | +0.1 to +0.6 |

| pKa | N/A | ~10 (Phenol) | ~7 (Thiophenol)[13][14] | Context-dependent, generally increases acidity of neighboring protons |

| Metabolic Stability | Low (prone to oxidation) | Low (prone to glucuronidation, sulfation, oxidation) | Low (prone to oxidation, methylation) | High (resistant to oxidative metabolism)[6] |

Note: A values represent hydrogen bond acidity. ΔlogP values are approximate and can vary significantly based on the molecular context. pKa values are for representative parent compounds.

Synthesis of Difluoromethylated Compounds

The efficient introduction of the difluoromethyl group into organic molecules is crucial for its application in drug discovery. Several methodologies have been developed, with the O-difluoromethylation of phenols being a particularly common transformation.

Detailed Experimental Protocol: O-Difluoromethylation of a Phenol (B47542)

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using a difluorocarbene precursor.

Materials:

-

Phenol derivative

-

Sodium 2-chloro-2,2-difluoroacetate (B8310253) (or other suitable difluorocarbene precursor)

-

Cesium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (B1210297)

-

Hexanes

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottomed flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add DMF and water (e.g., a 9:1 mixture) to the flask.

-

Add sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 equiv) to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl difluoromethyl ether.

Impact on Pharmaceutical Activity

The unique properties of the CF2H group can be leveraged to significantly improve the pharmaceutical profile of drug candidates.

Enhanced Metabolic Stability

The strong carbon-fluorine bonds in the CF2H group confer high resistance to oxidative metabolism by cytochrome P450 enzymes. Replacing metabolically labile groups, such as hydroxyl or methyl groups, with a CF2H group can block common metabolic pathways, leading to a longer plasma half-life and improved bioavailability.[6]

Modulation of Binding Affinity and Selectivity

The ability of the CF2H group to act as a hydrogen bond donor allows it to participate in key interactions within a protein's binding site. This can lead to maintained or even enhanced binding affinity compared to non-fluorinated analogs.[4] Furthermore, the specific steric and electronic properties of the CF2H group can contribute to improved selectivity for the target protein over off-target proteins.

Case Study 1: Eflornithine (Ornithine Decarboxylase Inhibitor)

Eflornithine (α-difluoromethylornithine) is an irreversible inhibitor of ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis. It is used in the treatment of African trypanosomiasis ("sleeping sickness") and hirsutism. The presence of the difluoromethyl group is essential for its mechanism of action, as it acts as a stable mimic of the carboxylate group of the natural substrate, ornithine, leading to irreversible inhibition of the enzyme.

Pharmacokinetic Profile of Eflornithine:

-

Elimination Half-life: Approximately 3.5 hours.[15]

-

Metabolism: Not highly metabolized, with about 80% excreted unchanged in the urine.[15]

-

Protein Binding: Does not significantly bind to human plasma proteins.[15]

Case Study 2: PQR620 (mTORC1/2 Inhibitor)

PQR620 is a potent and selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase, a key regulator of cell growth and proliferation.[1][7] In the development of PQR620, the replacement of a trifluoromethyl group in a precursor compound with a difluoromethyl group led to increased binding affinity for mTOR.[7] This highlights the subtle but significant role the CF2H group can play in optimizing ligand-protein interactions. PQR620 has demonstrated anti-tumor activity and is being investigated for cancer and neurological disorders.[1][16]

Table 2: In Vitro Activity and Pharmacokinetic Properties of PQR620

| Parameter | Value | Reference |

| mTOR Ki | 10.8 nM | [7] |

| Selectivity (vs. PI3Kα) | 389-fold | [7] |

| Cmax (plasma, rat, 10 mg/kg oral) | 1355 ng/mL | [7] |

| Cmax (brain, rat, 10 mg/kg oral) | 1310 ng/g | [7] |

| t1/2 (plasma and brain, mouse) | > 5 hours | [7][16] |

Experimental Protocols for Evaluating Pharmaceutical Activity

Detailed Experimental Protocol: In Vitro mTOR Kinase Assay

This protocol describes a general method to assess the inhibitory activity of a compound like PQR620 against the mTOR kinase.[1][17][18][19]

Materials:

-

Active, recombinant mTOR enzyme

-

mTOR kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Inactive substrate protein (e.g., p70S6K)

-

ATP

-

Test inhibitor (e.g., PQR620) dissolved in DMSO

-

SDS-PAGE and Western blotting reagents

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-p70S6K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing the mTOR kinase assay buffer, the inactive substrate protein, and the test inhibitor at various concentrations.

-

Initiate the kinase reaction by adding ATP to the mixture.

-

Incubate the reaction at 30 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of substrate phosphorylation at each inhibitor concentration and calculate the IC50 value.

Detailed Experimental Protocol: Ornithine Decarboxylase (ODC) Activity Assay

This protocol describes a colorimetric method to measure the activity of ODC, the target of Eflornithine.[20][21][22]

Materials:

-

ODC enzyme source (e.g., cell or tissue lysate)

-

Assay buffer (e.g., phosphate (B84403) buffer)

-

L-Ornithine (substrate)

-

Pyridoxal (B1214274) 5'-phosphate (cofactor)

-

Soya diamine oxidase

-

Reagents for H2O2 detection (e.g., horseradish peroxidase and a chromogenic substrate)

-

Test inhibitor (e.g., Eflornithine)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyridoxal 5'-phosphate, soya diamine oxidase, and the H2O2 detection reagents.

-

Add the ODC enzyme source and the test inhibitor at various concentrations to the reaction mixture.

-

Pre-incubate the mixture for a defined period.

-

Initiate the reaction by adding L-ornithine.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the no-inhibitor control and calculate the IC50 value.

Visualizations of Key Concepts

Signaling Pathway: mTOR Inhibition by PQR620

Caption: The mTOR signaling pathway and the inhibitory action of PQR620 on both mTORC1 and mTORC2.

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study of a drug candidate.

Conclusion

The difluoromethyl group is a valuable and versatile functional group in the medicinal chemist's toolkit. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, provides a powerful strategy for optimizing the properties of drug candidates. By understanding the fundamental physicochemical characteristics of the CF2H group and employing robust synthetic and analytical methodologies, researchers can effectively leverage this moiety to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The successful development of drugs like Eflornithine and the promising data from clinical candidates such as PQR620 underscore the significant potential of the difluoromethyl group in modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. mTOR Signaling Pathway | BioRender Science Templates [biorender.com]

- 5. prezi.com [prezi.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. asm.org [asm.org]

- 22. vumicro.com [vumicro.com]

Ethyl 4,4-Difluoro-3-Oxobutanoate: A Comprehensive Technical Guide to a Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-difluoro-3-oxobutanoate, a versatile fluorinated building block, has garnered significant attention in medicinal chemistry and agrochemical synthesis. The incorporation of a difluoromethyl (CF2H) group into organic molecules can profoundly influence their physicochemical and biological properties. Compared to the more common trifluoromethyl group, the CF2H moiety offers a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability, making it a valuable functional group in the design of novel bioactive compounds.[1][2] This technical guide provides an in-depth overview of the synthesis, properties, and reactivity of this compound, highlighting its utility in the construction of complex molecular architectures.

Chemical and Physical Properties

This compound is a colorless to pale yellow transparent liquid.[3] Its key properties are summarized in the table below. The presence of the two fluorine atoms significantly impacts its boiling point and density compared to its non-fluorinated analog, ethyl acetoacetate.

| Property | Value | Reference |

| CAS Number | 352-24-9 | [2][4][5][6] |

| Molecular Formula | C6H8F2O3 | [2][4][6][7] |

| Molecular Weight | 166.12 g/mol | [2][4][6][7] |

| Boiling Point | 162 °C | [4] |

| 170.1 °C at 760 mmHg | [2] | |

| Melting Point | -46 °C | [5] |

| Density | 1.191 g/cm³ | [2] |

| Flash Point | 55.7 °C | [2] |

| Vapor Pressure | 1.49 mmHg at 25 °C | [2] |

| Appearance | Colorless to pale yellow transparent liquid | [3] |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is the Claisen condensation between ethyl difluoroacetate (B1230586) and ethyl acetate (B1210297). This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are presented below.

Method 1: Synthesis with Sodium Ethoxide Solution [1][2]

-

Reaction Setup: To a reactor containing 200 mL of anhydrous ethanol (B145695) at 25°C, add 510 g (1.5 mol) of a 20% sodium ethoxide solution.

-

Cooling: Cool the reaction mixture to 5-10°C.

-

Addition of Reactants: Slowly add a mixture of 105.6 g (1.2 mol) of ethyl acetate and 124 g (1.0 mol) of ethyl difluoroacetate, maintaining the temperature between 10-20°C.

-

Reaction: After the addition is complete, raise the temperature to 60°C and stir for 2 hours.

-

Cooling and Quenching: Cool the reaction mixture to 10-15°C.

-

Acidification: Add 166.6 g (1.7 mol) of concentrated sulfuric acid dropwise, maintaining the temperature between 20-30°C.

-

Stirring: Stir the mixture at 30°C for 2.5 hours, which results in the formation of a sodium sulfate (B86663) precipitate.

-

Filtration: Remove the sodium sulfate precipitate by filtration and wash the filter cake with ethyl acetate.

-

Purification: Subject the filtrate to vacuum distillation to obtain the final product.

-

Yield: 149.7 g (90.2% based on ethyl difluoroacetate)

-

Purity: 95.2%

Method 2: Synthesis with Solid Sodium Ethoxide [8]

-

Reaction Setup: Initially charge a reactor with 45.9 g (0.53 mol) of ethyl acetate at 25°C.

-

Addition of Base: Add 14.96 g (0.22 mol) of sodium ethoxide (98%) with stirring.

-

Cooling: Cool the resulting suspension to 5°C.

-

Addition of Reactant: Meter in 24.9 g (0.2 mol) of ethyl difluoroacetate (99.88%) over 2 hours, maintaining the internal temperature between 10 and 25°C.

-

Reaction: Heat the reaction mixture to 65°C and stir at this temperature for an additional 2 hours.

-

Cooling: Cool the mixture to 20°C.

-

Acidification: Add 20.4 g (0.2 mol) of 98% sulfuric acid to the solution (85.6 g) over 20 minutes, maintaining the temperature between 20 and 25°C. This will form a thick suspension due to the precipitation of sodium hydrogensulfate.

-

Filtration: Filter off the precipitated salt and wash the solid with ethyl acetate.

-

Analysis: The filtrate (166.1 g) contains the desired product.

-

Yield: 95.6% (based on ethyl difluoroacetate used)

Reactivity and Applications in Synthesis

This compound is a valuable intermediate due to its reactive β-ketoester functionality.[7] It serves as a precursor for the synthesis of various fluorinated compounds, particularly heterocyclic structures that are of interest in drug discovery and agrochemical development.[2][7]

Synthesis of Pyrazole (B372694) Derivatives

A prominent application of this compound is in the synthesis of pyrazole-containing fungicides.[2] The general reaction involves the condensation of the β-ketoester with a hydrazine (B178648) derivative, followed by cyclization to form the pyrazole ring. This is a key step in the synthesis of several commercial fungicides, including Sedaxane, Solatenol, Isopyrazam, Fluxapyroxad, and Bixafen.[1][2]

Caption: General reaction pathway for the synthesis of difluoromethyl pyrazoles.

Other Applications

Beyond pyrazoles, the reactivity of this compound allows for its use in the synthesis of other heterocyclic systems and as a building block for introducing the difluoromethyl group into a variety of organic molecules.[9][10][11] Its utility extends to the development of anti-inflammatory, antidiabetic, and antiviral agents.[7] The difluoromethyl group can enhance metabolic stability and bioavailability in drug candidates.[7]

This compound is a cornerstone fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. Its efficient synthesis via Claisen condensation and the versatile reactivity of its β-ketoester functionality make it an indispensable tool for the introduction of the valuable difluoromethyl group. The unique properties conferred by the CF2H moiety continue to drive research into new applications for this important intermediate, paving the way for the development of next-generation drugs and crop protection agents.

References

- 1. Page loading... [guidechem.com]

- 2. zhishangchemical.com [zhishangchemical.com]

- 3. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 4. Ethyl 4,4-difluoro-3-oxobutanoate_上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. This compound | 352-24-9 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Dual Nature of Reactivity in Difluoromethyl Ketoesters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) offers a unique combination of electronic properties and steric profile, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. When appended to a ketoester scaffold, the resulting difluoromethyl ketoesters exhibit a fascinating duality of reactivity, with electrophilic centers at the carbonyl carbon and a nucleophilic α-carbon. This technical guide provides a comprehensive overview of the synthesis, reactivity, and spectroscopic properties of difluoromethyl ketoesters, intended to serve as a valuable resource for researchers leveraging these versatile building blocks in their scientific endeavors.

Synthesis of Difluoromethyl Ketoesters

The construction of the difluoromethyl ketoester framework can be achieved through several key synthetic strategies, most notably the Claisen condensation and the Reformatsky reaction.

Claisen Condensation

The Claisen condensation is a robust and widely employed method for the formation of β-ketoesters. In the context of difluoromethyl ketoesters, this reaction typically involves the base-mediated condensation of an enolizable ester with a difluoroacetylating agent. A common approach is the reaction of ethyl difluoroacetate (B1230586) with an acetyl donor, such as ethyl acetate (B1210297), in the presence of a strong base like sodium ethoxide or sodium hydride.

General Reaction Scheme:

Table 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate via Claisen Condensation

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Ethoxide | Ethanol/Ether | Reflux | - | 35 | [1] |

| Sodium Hydride | THF | 35-40 | 7 | 71.2 | [1] |

| Sodium Ethoxide | Ethyl Acetate | 65 | 2 | 95.6 |

Reformatsky Reaction

The Reformatsky reaction provides an alternative route to β-hydroxy esters, which can be subsequently oxidized to the corresponding β-ketoesters. This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound. For the synthesis of difluoromethyl ketoesters, ethyl bromodifluoroacetate or ethyl iododifluoroacetate are common starting materials.

General Reaction Scheme:

Table 2: Synthesis of β-Hydroxy-α,α-difluoroesters via Reformatsky Reaction

| Carbonyl Compound | α-Haloester | Chiral Ligand | Yield (%) | ee (%) | Reference |

| Alkyl Aryl Ketones | Ethyl Iododifluoroacetate | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | Good | 80-91 | |

| Imines | Ethyl Bromodifluoroacetate | - | - | - |

Reactivity of Difluoromethyl Ketoesters

The reactivity of difluoromethyl ketoesters is characterized by two primary sites: the electrophilic carbonyl carbon and the nucleophilic α-carbon.

Reactions at the Carbonyl Group

The electron-withdrawing nature of the difluoromethyl group enhances the electrophilicity of the adjacent ketone carbonyl, making it susceptible to nucleophilic attack.

Reduction of the ketone functionality in difluoromethyl ketoesters can be achieved using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reaction typically proceeds selectively at the ketone carbonyl over the ester, affording the corresponding β-hydroxy-α,α-difluoroester.

General Reaction Scheme:

The addition of Grignard reagents (R'MgX) to the ketone carbonyl of a difluoromethyl ketoester leads to the formation of tertiary alcohols after acidic workup. The ester group can also react with excess Grignard reagent.

General Reaction Scheme:

Caption: Nucleophilic addition of a Grignard reagent to a difluoromethyl ketoester.

Reactions at the α-Carbon

The presence of two carbonyl groups renders the α-proton acidic, allowing for the formation of an enolate and subsequent reactions with electrophiles.

The enolate of a difluoromethyl ketoester can be alkylated by treatment with a base followed by an alkyl halide.

General Reaction Scheme:

Caption: Alkylation of the α-carbon of a difluoromethyl ketoester.

Use in Heterocycle Synthesis

The 1,3-dicarbonyl moiety of difluoromethyl ketoesters makes them excellent precursors for the synthesis of various heterocyclic systems.

Reaction of a difluoromethyl β-ketoester with hydrazine (B178648) or its derivatives leads to the formation of difluoromethyl-substituted pyrazoles. The reaction proceeds via a condensation-cyclization mechanism.

General Reaction Scheme:

Caption: Synthesis of difluoromethyl pyrazoles from difluoromethyl ketoesters.

Similarly, condensation of difluoromethyl β-ketoesters with amidines or ureas can be employed to synthesize difluoromethyl-substituted pyrimidines.

Spectroscopic Data

The characterization of difluoromethyl ketoesters relies heavily on spectroscopic techniques. The following tables summarize typical spectroscopic data for ethyl 4,4-difluoroacetoacetate.

Table 3: ¹H NMR Data for Ethyl 4,4-Difluoroacetoacetate

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | ~1.3 | triplet | ~7.1 |

| -CH₂- (ester) | ~4.2 | quartet | ~7.1 |

| -CH₂- (keto) | ~3.6 | triplet | ~4.0 (JHF) |

| -CHF₂ | ~6.1 | triplet | ~54.0 (JHF) |

Table 4: ¹³C NMR Data for Ethyl 4,4-Difluoroacetoacetate

| Carbon | Chemical Shift (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

| -C H₃ (ester) | ~14 | singlet | - |

| -C H₂- (ester) | ~62 | singlet | - |

| -C H₂- (keto) | ~45 | triplet | ~20 |

| -C HF₂ | ~112 | triplet | ~240 |

| C =O (ester) | ~165 | triplet | ~4 |

| C =O (keto) | ~195 | triplet | ~30 |

Table 5: Key IR and MS Data for Difluoromethyl Ketoesters

| Spectroscopic Technique | Key Features |

| IR Spectroscopy | Strong C=O stretching vibrations for the ketone (1720-1740 cm⁻¹) and ester (1735-1750 cm⁻¹). C-F stretching vibrations in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺). Common fragmentation patterns include loss of the alkoxy group (-OR), loss of the ester group (-COOR), and α-cleavage adjacent to the carbonyls. |

Experimental Protocols

Synthesis of Ethyl 4,4-Difluoroacetoacetate via Claisen Condensation

Materials:

-

Sodium metal

-

Absolute ethanol

-

Anhydrous diethyl ether

-

Ethyl difluoroacetate

-

Ethyl acetate

-

Sulfuric acid (10%)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol.

-

Once the sodium has completely reacted, add anhydrous diethyl ether.

-

Add a mixture of ethyl difluoroacetate (1 equivalent) and ethyl acetate (1.2 equivalents) dropwise to the sodium ethoxide solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Acidify the mixture by the slow, dropwise addition of 10% sulfuric acid until the pH is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford ethyl 4,4-difluoroacetoacetate.

Synthesis of a β-Hydroxy-α,α-difluoroester via Reformatsky Reaction

Materials:

-

Zinc dust (activated)

-

Anhydrous THF

-

Ethyl bromodifluoroacetate

-

Aryl or alkyl ketone

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust.

-

Add a solution of the ketone (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF to the dropping funnel.

-

Add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Conclusion

Difluoromethyl ketoesters are valuable and versatile building blocks in organic synthesis. Their unique electronic and steric properties, arising from the difluoromethyl group, impart a distinct reactivity profile that can be exploited for the construction of complex molecular architectures. This guide has provided a comprehensive overview of their synthesis, key reactions, and spectroscopic characterization. Armed with this knowledge, researchers can confidently employ difluoromethyl ketoesters as strategic components in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

The Metabolic Stability of Compounds Derived from Ethyl 4,4-Difluoro-3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-difluoro-3-oxobutanoate is a critical building block in medicinal chemistry, prized for its ability to introduce a difluoromethyl group into potential drug candidates. This structural motif is frequently employed to enhance metabolic stability, a key determinant of a drug's pharmacokinetic profile and overall clinical success.[1][2] The presence of the fluorine atoms can block or alter sites of metabolism, often leading to a longer half-life and improved bioavailability.[1] This guide provides an in-depth overview of the assessment of metabolic stability for compounds synthesized using this versatile intermediate, focusing on experimental protocols, data interpretation, and the underlying biochemical pathways. While specific quantitative data for all derivatives is proprietary and varies widely, this document outlines the established methodologies and expected metabolic fate for this class of compounds.

Data Presentation: Quantifying Metabolic Stability

The primary goal of in vitro metabolic stability assays is to determine the rate at which a compound is metabolized by liver enzymes. This is typically quantified by two key parameters: in vitro half-life (t½) and intrinsic clearance (Clint). These values are essential for predicting in vivo pharmacokinetic properties.

Below is a template table for summarizing typical quantitative data obtained from metabolic stability assays. Researchers can use this structure to compare the metabolic liabilities of different compounds derived from this compound.

| Compound ID | Test System | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolites Identified |

| [Example ID] | Human Liver Microsomes | |||

| [Example ID] | Rat Liver Microsomes | |||

| [Example ID] | Human Hepatocytes | |||

| [Example ID] | Rat Hepatocytes |

Experimental Protocols

The following are detailed methodologies for the two most common in vitro assays used to assess the metabolic stability of novel chemical entities.

Liver Microsomal Stability Assay

This assay is a high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds with known metabolic profiles (e.g., testosterone, verapamil)

-

Acetonitrile (B52724) (or other suitable organic solvent) containing an internal standard for quenching and protein precipitation

-

96-well plates

-

Incubator shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).

-

In a 96-well plate, pre-incubate the test compound with the liver microsome suspension (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for approximately 5-10 minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

-

Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Calculate the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage remaining versus time. The slope of this line is the rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact liver cells contain both Phase I and Phase II metabolic enzymes, as well as active transport mechanisms.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a more physiologically relevant cell-based system.

Materials:

-

Test compound stock solution

-

Cryopreserved or fresh hepatocytes (human, rat, etc.)

-

Hepatocyte incubation medium (e.g., Williams' Medium E)

-

Collagen-coated 96-well plates

-

Positive and negative control compounds

-

Quenching solution (e.g., cold acetonitrile with internal standard)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Thaw and prepare the hepatocytes according to the supplier's instructions, determining cell viability and concentration.

-

Seed the hepatocytes onto collagen-coated 96-well plates and allow them to attach.

-

Prepare the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).

-

Remove the seeding medium from the cells and add the compound-containing medium.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the incubation by adding cold quenching solution to the wells.

-

Harvest the entire well contents (cells and supernatant).

-

Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.

-

Centrifuge the samples to pellet cell debris and precipitated protein.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Perform calculations for t½ and Clint as described for the microsomal assay, adjusting for the cell density used in the incubation.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for in vitro metabolic stability assays and a representative metabolic pathway for fluorinated compounds.

Discussion of Metabolic Pathways

Compounds derived from this compound, like many xenobiotics, are primarily metabolized in the liver through a series of enzymatic reactions categorized into Phase I and Phase II.

-

Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups on the parent molecule. For compounds containing the difluoromethyl ketoester moiety, the most common Phase I reactions are:

-

Oxidation: Mediated predominantly by the Cytochrome P450 (CYP) superfamily of enzymes. The specific isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) depend on the overall structure of the molecule. The difluoromethyl group itself is relatively resistant to oxidation, which contributes to the enhanced metabolic stability. However, other positions on the molecule, such as aromatic rings or alkyl chains, are susceptible to hydroxylation.

-

Hydrolysis: The ethyl ester group is susceptible to hydrolysis by carboxylesterases, yielding a carboxylic acid metabolite. This often increases the water solubility of the compound, facilitating its excretion.

-

-

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the parent drug or its Phase I metabolite, further increasing its polarity.

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this is a common pathway for compounds with hydroxyl or carboxylic acid groups (formed during Phase I). A glucuronic acid moiety is attached, creating a highly water-soluble conjugate.

-

Sulfation: Sulfotransferases (SULTs) can conjugate sulfate groups to hydroxylated metabolites.

-

The strategic placement of the difluoro group often sterically hinders or electronically deactivates adjacent sites that would otherwise be susceptible to CYP-mediated oxidation, thereby slowing down the primary clearance pathway and improving the metabolic stability of the resulting compound.

References

An In-depth Technical Guide to Ethyl 4,4-Difluoro-3-oxobutanoate

This technical guide provides a comprehensive overview of ethyl 4,4-difluoro-3-oxobutanoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique difluorinated structure imparts enhanced metabolic stability and bioavailability to target molecules. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Structural Formula and Physicochemical Properties

This compound, also known as ethyl 4,4-difluoroacetoacetate, is a beta-keto ester. The presence of two fluorine atoms on the alpha-carbon significantly influences its chemical reactivity and biological properties.

Chemical Structure:

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₈F₂O₃ |

| Molecular Weight | 166.12 g/mol [1][2][3][4][5] |

| CAS Number | 352-24-9[1][2][3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 170.1 °C at 760 mmHg[2] |

| Density | 1.191 g/cm³[2] |

| Flash Point | 55.7 °C[2] |

Experimental Protocols: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, based on a common laboratory procedure.

Materials:

-

Ethyl difluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid

-

Dichloromethane

-

Methyl tertiary butyl ether

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add sodium ethoxide and ethyl acetate.

-

Cooling: Cool the reaction mixture to a temperature between -10 °C and -5 °C using an ethanol bath.

-

Addition of Difluoroacetyl Fluoride (B91410): Slowly add difluoroacetyl fluoride to the cooled reaction mixture over a period of 2 hours, maintaining the temperature.

-

Reaction: After the addition is complete, allow the reaction to proceed for 6 hours at the same temperature.

-

Acidification: Acidify the reaction solution with 18% hydrochloric acid to a pH of 2-3.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Purification: Dry the combined organic layer over a molecular sieve and then purify by rectification to obtain this compound.

Visualizations

The following diagrams illustrate key aspects of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Ethyl 4,4-Difluoroacetoacetate: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,4-difluoroacetoacetate, a valuable fluorinated building block in organic synthesis, has garnered significant attention for its role in the preparation of a wide array of pharmaceutical and agrochemical compounds. The presence of the difluoromethyl group imparts unique chemical and physiological properties to target molecules. This technical guide provides a comprehensive overview of the discovery and history of ethyl 4,4-difluoroacetoacetate, detailed experimental protocols for its synthesis, and a summary of its key quantitative data. Additionally, this document includes visualizations of pertinent reaction mechanisms and experimental workflows to facilitate a deeper understanding of this important synthetic intermediate.

Introduction

Ethyl 4,4-difluoroacetoacetate (CAS No. 352-24-9), also known as ethyl 4,4-difluoro-3-oxobutanoate, is a specialty chemical widely utilized in medicinal chemistry and materials science.[1] Its unique difluorinated structure enhances the reactivity and stability of molecules into which it is incorporated.[1] The introduction of fluorine atoms can significantly improve the biological activity and metabolic stability of drug candidates.[1] This guide serves as a technical resource for professionals engaged in research and development, offering a detailed exploration of the compound's origins and synthesis.

Discovery and History

The earliest known synthesis of ethyl 4,4-difluoroacetoacetate was reported in 1930 by Y. Desirant in the Bulletin de la Societe Chimique de Belgique.[2] The method involved the reaction of a suspension of sodium ethoxide in dry ether, first with ethyl difluoroacetate (B1230586) and subsequently with ethyl acetate (B1210297). The resulting enolate was then treated with 10% aqueous sulfuric acid to yield ethyl 4,4-difluoroacetoacetate with a reported yield of 65%.[2] This foundational work laid the groundwork for future investigations and the development of more refined synthetic procedures. Over the years, various modifications and improvements to the synthesis have been published, focusing on increasing yield, purity, and operational safety for large-scale production.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 4,4-difluoroacetoacetate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 352-24-9 | |

| Molecular Formula | C₆H₈F₂O₃ | |

| Molecular Weight | 166.12 g/mol | |

| Appearance | Colorless to faint yellow clear liquid | [1] |

| Density | 1.269 g/mL at 25 °C | |

| Boiling Point | 162 °C | [3] |

| Refractive Index (n20/D) | 1.409 | |

| Flash Point | 68 °C | [3] |

| Purity | ≥ 95% (GC) | [1] |

Spectroscopic Data

Ethyl Difluoroacetate (Precursor)

| Spectroscopy | Data |

| ¹H NMR | --INVALID-LINK--[4] |

| IR | --INVALID-LINK--[1] |

| Mass Spec | --INVALID-LINK--[1] |

Synthetic Methodologies

The synthesis of ethyl 4,4-difluoroacetoacetate is most commonly achieved through the Claisen condensation reaction. Several variations of this method have been developed, primarily differing in the choice of base and reaction conditions. An alternative approach involves a one-step synthesis from difluoroacetyl halide.

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base to form a β-keto ester.[5] In the synthesis of ethyl 4,4-difluoroacetoacetate, ethyl difluoroacetate reacts with ethyl acetate.

Caption: Generalized Claisen Condensation for Ethyl 4,4-Difluoroacetoacetate Synthesis.

This protocol is based on a method that yields the target compound with high purity.[6][7]

-

Reaction Setup: To a reactor at 25°C, add 200 mL of anhydrous ethanol followed by 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol.

-

Cooling: Cool the reaction mixture to a temperature between 5-10°C.

-

Addition of Reactants: Slowly add a mixture of 124 g (1.0 mol) of ethyl difluoroacetate and 105.6 g (1.2 mol) of ethyl acetate to the cooled reaction mixture. Maintain the temperature between 10-20°C during the addition.

-

Reaction: After the addition is complete, raise the temperature to 60°C and stir the reaction mixture for 2 hours.

-

Work-up:

-

Cool the reaction mixture to 10-15°C.

-

Slowly add 166.6 g (1.7 mol) of concentrated sulfuric acid, maintaining the temperature between 20-30°C.

-

Stir the resulting turbid solution containing a sodium sulfate (B86663) precipitate at 30°C for 2.5 hours.

-

-

Purification:

-

Filter the mixture to remove the sodium sulfate precipitate.

-

Wash the filter cake with ethyl acetate.

-

The combined filtrate is then subjected to rectification under reduced pressure to obtain the final product.

-

Table 1: Comparison of Claisen Condensation Methods

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Sodium Ethoxide | Ethanol | 5-60 | 4.5 | 90.2 | 95.2 | [7] |

| Sodium Ethoxide | Ethanol | 50 | 4 | 68.14 | >99 | [6] |

| Sodium Hydride | THF | 35-40 | 7 | 71.2 | - | [7] |

One-Step Synthesis from Difluoroacetyl Halide

An alternative route involves the direct reaction of a difluoroacetyl halide (fluoride, chloride, or bromide) with ethyl acetate in the presence of an alkaline catalyst.[7]

-

Reaction Setup: In a four-hole boiling flask, add 204.2 g of sodium ethoxide and 440.1 g of ethyl acetate.

-

Cooling: Cool the stirred mixture to between -5 and -10°C using an ethanol bath.

-

Addition of Reactant: Over a period of 2 hours, feed 98.2 g of difluoroacetyl fluoride (B91410) into the cooled mixture while maintaining the temperature.

-

Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 50°C for 2 hours.

-

Work-up:

-

Adjust the pH of the reaction solution to 2-3 with 18% hydrochloric acid.

-

Separate the layers.

-

Extract the aqueous layer twice with 300 mL of dichloromethane.

-

-

Purification:

-

Combine the organic layers and dry over a molecular sieve.

-

Rectify the dried organic phase to obtain the product.

-

Table 2: Yields from One-Step Synthesis with Difluoroacetyl Halides

| Difluoroacetyl Halide | Catalyst | Yield (%) | Reference |

| Difluoroacetyl Fluoride | Sodium Ethoxide | 65.4 | [7] |

| Difluoroacetyl Bromide | Sodium Ethoxide | - | [7] |

| Difluoroacetyl Chloride | Sodium Ethoxide | - | [7] |

Reaction Mechanisms

Claisen Condensation Mechanism

The Claisen condensation proceeds through a series of steps involving the formation of an enolate, nucleophilic attack, and elimination.

Caption: Mechanism of the Claisen Condensation.

Reformatsky Reaction

While not the primary method for synthesizing ethyl 4,4-difluoroacetoacetate, the Reformatsky reaction is a related and important transformation in organic chemistry involving organozinc reagents. It is used to prepare β-hydroxy esters from α-halo esters and carbonyl compounds.

Caption: Generalized Mechanism of the Reformatsky Reaction.

Applications in Research and Development

Ethyl 4,4-difluoroacetoacetate serves as a crucial intermediate in the synthesis of various high-value chemicals.

-